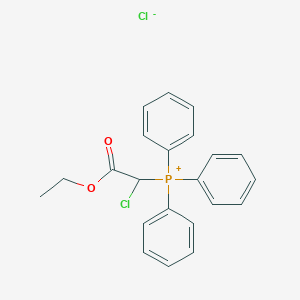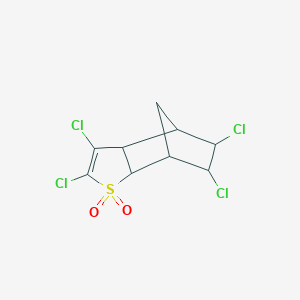
(1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride is a chemical compound with the molecular formula C22H22Cl2O2P. It is a member of the phosphonium salts family, which are known for their applications in organic synthesis and as intermediates in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate chloroalkyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or chloroform, and the reaction is often facilitated by the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphorus atom undergoes changes in its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the product .
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine can lead to the formation of a phosphonium amine salt, while reaction with an alcohol can produce a phosphonium ester .
Applications De Recherche Scientifique
(1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.
Medicinal Chemistry:
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride involves its interaction with nucleophiles, leading to the formation of new phosphonium salts. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Ethoxycarbonylmethyl)triphenylphosphonium chloride: Similar in structure but with an ethoxycarbonyl group instead of a chloro group.
(Methoxycarbonylmethyl)triphenylphosphonium chloride: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
(1-Chloro-2-ethoxy-2-oxoethyl)(triphenyl)phosphanium chloride is unique due to its specific chloroalkyl ester structure, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
92098-52-7 |
|---|---|
Formule moléculaire |
C22H21Cl2O2P |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
(1-chloro-2-ethoxy-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C22H21ClO2P.ClH/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17,21H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
QESFFUMPTBOXSV-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-lambda~5~-phosphane](/img/structure/B14361554.png)
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)

![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)



![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)


![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)

![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
